Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester
Description
Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester (hereafter referred to by its full name) is a specialized reagent used in structural biology and biochemistry to investigate membrane proteins, including acetylcholine (ACh) and γ-aminobutyric acid (GABA) receptor channels, as well as lactose permease . Its primary mechanism involves rapid and specific thiol modification, forming mixed disulfides with cysteine residues in target proteins. This property enables precise probing of protein conformation and accessibility .
Properties
Molecular Formula |
C26H48N2O9S2 |
|---|---|
Molecular Weight |
596.8 g/mol |
IUPAC Name |
tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-6-(3-methylsulfonylsulfanylpropanoylamino)hexanoate |
InChI |
InChI=1S/C26H48N2O9S2/c1-24(2,3)35-21(30)17-28(18-22(31)36-25(4,5)6)19(23(32)37-26(7,8)9)13-11-12-15-27-20(29)14-16-38-39(10,33)34/h19H,11-18H2,1-10H3,(H,27,29) |
InChI Key |
SGVBCCGPNWYRGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCNC(=O)CCSS(=O)(=O)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
- Temperature: Typically maintained between 0 °C to room temperature during sensitive steps to avoid decomposition.
- Solvents: Polar aprotic solvents like dimethylformamide or dichloromethane are preferred for coupling reactions; tert-butyl ester formation often uses acidic conditions.
- Catalysts: Acid catalysts such as trifluoroacetic acid facilitate esterification; carbodiimide coupling agents promote amide bond formation.
- Purification: Due to the compound’s complexity and sensitivity, purification is critical and often involves multiple chromatographic steps.
Chemical Reaction Analysis
The compound’s synthesis involves key reaction types:
| Reaction Type | Description | Typical Reagents | Outcome |
|---|---|---|---|
| Esterification | Protection of carboxyl groups as tert-butyl esters | tert-Butanol, trifluoroacetic acid | Formation of tri-tert-butyl ester groups |
| Amide Coupling | Formation of amide bond linking two moieties | Carbodiimides (EDC), N-hydroxysuccinimide (NHS) | Stable amide linkage |
| Sulfonylation | Introduction of methanethiosulfonate group | Methanethiosulfonyl chloride derivatives | Installation of thiol-reactive group |
Research Findings and Data Summary
Molecular and Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C26H48N2O9S2 |
| Molecular Weight | 596.8 g/mol |
| IUPAC Name | tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-6-(3-methylsulfonylsulfanylpropanoylamino)hexanoate |
| InChI | InChI=1S/C26H48N2O9S2/... |
| Canonical SMILES | CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCNC(=O)CCSS(=O)(=O)C)C(=O)OC(C)(C)C |
Summary of Preparation Characteristics
| Aspect | Detail |
|---|---|
| Synthesis Complexity | Multi-step, requires protection and coupling |
| Reaction Control | Temperature and solvent critical |
| Purification | Chromatography essential |
| Yield | Moderate to high, dependent on optimization |
| Stability | Protected ester groups enhance stability |
Comparative Notes on Similar Compounds
Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester is distinct in its combination of a methanethiosulfonate reactive group and iminodiacetic acid-derived moiety protected by tert-butyl esters. Compared to other methanethiosulfonate derivatives, it offers enhanced specificity for thiol groups and improved chemical stability due to ester protection, which is crucial for biochemical applications.
Chemical Reactions Analysis
Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester involves its ability to react specifically and rapidly with thiols to form mixed disulfides . This reaction is used to probe the structures of various receptor channels, providing insights into their molecular targets and pathways .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₂₆H₄₈N₂O₉S₂
- Molecular Weight : 596.797 g/mol
- Structure: Contains three tert-butyl ester groups, a methanethiosulfonate reactive moiety, and an iminodiacetic acid backbone with a pentylamine-carboxy linker .
- Applications: Structural mapping of ion channels and transporters, thiol-specific labeling in non-aqueous environments due to tert-butyl ester protection .
Structural and Functional Analogues
Methanethiosulfonate (MTS) Derivatives
MTS reagents are a class of thiol-reactive compounds widely used in protein engineering. Key comparisons include:
Key Differences :
- Solubility : The tri-tert-butyl ester form is tailored for hydrophobic environments, whereas the TFA salt variant () and MTS-R are water-soluble .
- Detection: Fluorescent MTS derivatives (MTS-TAMRA, MTS-R) enable optical tracking, unlike the non-fluorescent target compound .
- Stability : Tert-butyl esters protect carboxylic acid groups from hydrolysis, making the target compound stable in organic solvents .
Iminodiacetic Acid (IDA)-Containing Probes
Compounds with IDA backbones, such as Ethylmethanethiosulfonate-2-carboxy[...] Amide Tri-tert-butyl ester , are distinct from simpler IDA derivatives (e.g., nitrilotriacetic acid, NTA) due to their extended pentylamine-carboxy linker, which provides spatial flexibility for binding metal ions or interacting with protein pockets .
Reactivity and Selectivity
The target compound’s methanethiosulfonate group reacts selectively with free thiols (-SH) at neutral pH, forming disulfide bonds. This contrasts with maleimide-based probes (e.g., Alexa Fluor 546 maleimide), which irreversibly alkylate thiols and may exhibit cross-reactivity with amines under alkaline conditions .
Reactivity Comparison :
| Probe Type | Reaction Mechanism | Reversibility | pH Sensitivity |
|---|---|---|---|
| Methanethiosulfonates | Disulfide formation | Reversible | Neutral to basic |
| Maleimides | Thiol alkylation | Irreversible | pH > 7.0 |
Biological Activity
Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester, also known as MTSCE-NTA, is a complex compound utilized in biochemical research. Its unique structure, which includes a methanethiosulfonate group and a carboxylic acid moiety, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its interactions, mechanisms of action, and relevance in various biological contexts.
- Molecular Formula : C26H48N2O9S2
- Molecular Weight : 596.797 g/mol
- Chemical Structure : The compound features a tri-tert-butyl ester and an iminodiacetic acid derivative, which may influence its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C26H48N2O9S2 |
| Molecular Weight | 596.797 g/mol |
| SMILES | CC(C)(C)OC(=O)CN(...) |
| InChI | InChI=1S/C26H48N2O9S2... |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The following mechanisms have been proposed based on existing literature:
- Receptor Modulation : The compound may act as a modulator of certain receptors, impacting cellular signaling pathways.
- Enzyme Inhibition : It has potential inhibitory effects on enzymes involved in metabolic pathways, which could affect cell proliferation and differentiation.
- Cellular Uptake : The structure allows for effective cellular uptake, facilitating its action within target cells.
Study 1: Modulation of T Cell Activation
In a study investigating the role of NMDA receptors in T cell activation, the compound was shown to influence the expression of these receptors in human T lymphocytes. The results indicated that treatment with this compound enhanced T cell proliferation by modulating receptor activity .
Study 2: Inhibition of Enzymatic Activity
Research has demonstrated that this compound can inhibit aspartate transcarbamoylase (ATCase), an enzyme critical for pyrimidine nucleotide biosynthesis. The inhibition was characterized by a significant reduction in enzyme activity, suggesting potential applications in targeting metabolic pathways in rapidly dividing cells .
Table 2: Summary of Case Studies
Q & A
Basic Research Questions
Q. What are the primary synthetic challenges in preparing Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester, and how are they addressed?
- Methodological Answer : The synthesis requires precise control over protecting groups (e.g., tert-butyl esters for carboxyl protection) and regioselective coupling of the ethylmethanethiosulfonate moiety. The SMILES string (provided in ) suggests a multi-step sequence involving amide bond formation, thiol-reactive group incorporation, and orthogonal deprotection. Challenges include avoiding disulfide scrambling; this is mitigated by using inert atmospheres (argon/nitrogen) and low-temperature reactions. Purification via reverse-phase HPLC or size-exclusion chromatography is critical to isolate the target compound from byproducts.
Q. How is the purity and structural integrity of this compound validated in research settings?
- Methodological Answer : Analytical characterization relies on high-resolution mass spectrometry (HRMS; exact mass 542.085 ) to confirm molecular weight. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is used to verify the iminodiacetic acid backbone and ethylmethanethiosulfonate group. Additionally, Fourier-transform infrared spectroscopy (FTIR) identifies key functional groups (e.g., carboxylate, amide) and monitors thiol-reactive sulfonate groups.
Q. What are the recommended storage conditions to maintain stability for long-term studies?
- Methodological Answer : The compound should be stored desiccated at −20°C under inert gas (argon) to prevent hydrolysis of the tert-butyl esters and oxidation of the thiosulfonate group. Stability tests under varying pH and temperature (e.g., accelerated degradation studies) are advised to establish shelf-life limits .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data when using this compound for thiol-specific labeling in GABA receptor studies?
- Methodological Answer : Discrepancies in labeling efficiency may arise from competing reactions (e.g., disulfide formation vs. thiol adducts). To address this:
- Perform kinetic assays under controlled redox conditions (e.g., glutathione-buffered systems) to quantify reaction rates.
- Use site-directed mutagenesis of cysteine residues in GABA receptor subunits to validate specificity (as in Xu & Akabas, 1993 ).
- Cross-validate results with orthogonal techniques like fluorescence quenching or X-ray crystallography.
Q. What experimental design considerations are critical for probing structural dynamics of lactose permease using this compound?
- Methodological Answer : The iminodiacetic acid moiety facilitates metal coordination, enabling site-specific crosslinking or immobilization. Key steps include:
- Pre-equilibrating the protein in a reducing buffer to ensure free thiols are accessible.
- Titrating the compound under sub-stoichiometric conditions to avoid over-labeling.
- Combining with cryo-electron microscopy (cryo-EM) or Förster resonance energy transfer (FRET) to map conformational changes post-labeling (as referenced in Duhten et al., 1993 ).
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo neuropharmacology studies (e.g., Alzheimer’s disease models)?
- Methodological Answer : The trifluoroacetic acid salt form (mentioned in ) enhances aqueous solubility. For in vivo work:
- Formulate with biocompatible carriers (e.g., cyclodextrins or liposomes) to bypass the blood-brain barrier.
- Validate bioavailability via pharmacokinetic profiling (plasma half-life, tissue distribution) using radiolabeled analogs (e.g., -tagged thiosulfonate).
Q. What strategies mitigate batch-to-batch variability in functional assays involving this compound?
- Methodological Answer :
- Implement strict quality control (QC) protocols: ≥95% purity by HPLC, validated via tandem mass spectrometry (MS/MS).
- Pre-test each batch in a standardized thiol-reactivity assay (e.g., Ellman’s reagent comparison) to ensure consistent labeling efficiency.
- Document lot-specific data (e.g., residual solvent levels, moisture content) to correlate with experimental outcomes.
Data Analysis and Troubleshooting
Q. How should researchers interpret conflicting results in thiol-labeling efficiency across different protein systems?
- Methodological Answer : Variations may stem from steric hindrance (e.g., buried cysteine residues) or microenvironmental pH differences. Solutions include:
- Computational modeling (e.g., molecular dynamics simulations) to predict residue accessibility.
- Adjusting reaction pH (6.5–8.0) to balance thiol deprotonation and compound stability.
- Using negative controls (e.g., cysteine-free mutants) to confirm specificity.
Q. What advanced techniques validate the compound’s interaction with neuronal targets like NMDA receptors?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (). Pair with electrophysiology (patch-clamp) to correlate chemical modification with functional changes in receptor activity. Cross-reference with cryo-EM structures to map binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
